(3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile
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Overview
Description
(3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile is an organic compound with a complex structure that includes a bromopropyl group and a methylbutenyl group attached to a propanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile typically involves the reaction of 3-bromopropyl bromide with 3-methylbut-2-en-1-yl propanedinitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromopropyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Bromopropyl)(3-methylbut-2-en-1-yl)propanedinitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting metabolic pathways. The bromopropyl group can act as an electrophile, facilitating reactions with nucleophiles in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine: A compound with a similar methylbutenyl group but different overall structure.
3-Methylbut-2-en-1-yl pivalate: Another compound with a methylbutenyl group, used in different applications.
Properties
CAS No. |
649759-69-3 |
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Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-(3-bromopropyl)-2-(3-methylbut-2-enyl)propanedinitrile |
InChI |
InChI=1S/C11H15BrN2/c1-10(2)4-6-11(8-13,9-14)5-3-7-12/h4H,3,5-7H2,1-2H3 |
InChI Key |
MLRKEUQUWWKVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CCCBr)(C#N)C#N)C |
Origin of Product |
United States |
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